molecular formula C20H16N4O5 B2513986 N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 2034506-60-8

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2513986
CAS No.: 2034506-60-8
M. Wt: 392.371
InChI Key: NKCWUIMURLPLRI-UHFFFAOYSA-N
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Description

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H16N4O5 and its molecular weight is 392.371. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A significant area of application for this chemical compound involves its incorporation into novel derivatives with antimicrobial properties. For example, Tiwari et al. (2018) reported on the ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives, which demonstrated potent antibacterial and antifungal activities. These synthesized compounds were evaluated against various pathogens, revealing that modifications to the chromone ring significantly influence their antimicrobial efficacy. The study also conducted enzyme assay, docking study, and toxicity study, suggesting that these compounds have good oral drug-like properties and non-toxic nature, making them potential candidates for oral drug development (Tiwari et al., 2018).

Synthesis and Antidiabetic Screening

In the realm of antidiabetic research, Lalpara et al. (2021) synthesized a series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides and evaluated them for in vitro antidiabetic activity. This study underscores the versatility of the core chemical structure in generating derivatives that can be screened for biological activities beyond antimicrobial effects, expanding its potential in drug discovery (Lalpara et al., 2021).

Antimycobacterial Activity

Another application is found in the development of compounds with antimycobacterial activity. Kumar et al. (2011) explored the chemoselective 1,3-dipolar cycloadditions of nitrile oxides to synthesize novel 1,2,4-oxadiazole-pyranopyridine/chromene hybrid heterocycles. The in vitro screening against Mycobacterium tuberculosis H37Rv revealed that some of these synthesized compounds displayed enhanced activity, highlighting the potential of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide derivatives as novel antitubercular agents (Kumar et al., 2011).

Synthesis of Fluorophores

Furthermore, the compound has been used as a building block in the synthesis of efficient color-tunable 4-hydroxythiazole-based fluorophores. Witalewska et al. (2019) utilized N-ethoxycarbonylpyrene- and perylene thioamides to generate a variety of fluorescent dyes, displaying wide-ranging fluorescence with potential applications in imaging and sensing technologies (Witalewska et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Given the complexity of this compound, it could be of interest in various fields, including medicinal chemistry and materials science. Further studies could explore its synthesis, properties, and potential applications .

Properties

IUPAC Name

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O5/c1-2-27-16-8-7-13(10-21-16)18-23-17(29-24-18)11-22-19(25)14-9-12-5-3-4-6-15(12)28-20(14)26/h3-10H,2,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCWUIMURLPLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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